molecular formula C9H6BrF3O2 B1474958 4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1099630-09-7

4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1474958
CAS No.: 1099630-09-7
M. Wt: 283.04 g/mol
InChI Key: FOHAKOQLUMPGBW-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1099630-09-7) is a high-purity chemical building block supplied for research and development purposes . This aromatic aldehyde, with the molecular formula C9H6BrF3O2 and a molecular weight of 283.0419 g/mol, is characterized by the presence of both bromo and 2,2,2-trifluoroethoxy functional groups on its benzaldehyde core . These features make it a versatile and valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and material science applications. The compound's primary research value lies in its application as a key precursor in synthesis. The aldehyde group is highly reactive and serves as an excellent handle for further chemical transformations, including condensation, reduction, and nucleophilic addition reactions. The bromo substituent enables metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of new carbon-carbon bonds. Meanwhile, the electron-withdrawing trifluoroethoxy group can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the design of bioactive molecules and agrochemicals . As such, this chemical is an essential reagent for medicinal chemists exploring novel drug candidates and for researchers developing advanced organic materials. Please note : This product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHAKOQLUMPGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in herbicidal applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6BrF3O\text{C}_9\text{H}_6\text{BrF}_3\text{O}

This compound features a bromine atom and a trifluoroethoxy group attached to a benzaldehyde moiety, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound involves the introduction of the trifluoroethoxy group onto a brominated benzaldehyde. This process typically utilizes electrophilic aromatic substitution reactions or nucleophilic substitutions involving trifluoroethanol derivatives.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. It has been shown to inhibit the growth of various plant species by interfering with their metabolic pathways. The compound's activity is particularly noted against certain weeds that are resistant to conventional herbicides.

Compound Target Species Activity Mechanism
This compoundVarious weedsHerbicidalInhibition of metabolic pathways

Antimicrobial Activity

In addition to herbicidal effects, there is emerging evidence that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus12100

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in plant metabolism or bacterial growth.
  • Disruption of Membrane Integrity : It may affect the integrity of microbial cell membranes, leading to cell lysis.

Case Studies

  • Case Study on Herbicidal Efficacy
    A study evaluated the herbicidal efficacy of this compound on common agricultural weeds. Results indicated a significant reduction in biomass and seed germination rates at concentrations above 50 mg/L.
    "The application of this compound resulted in over 80% inhibition of weed growth within two weeks post-treatment."
  • Antimicrobial Screening
    Another investigation assessed the antimicrobial activity against various pathogens. The compound was particularly effective against Gram-positive bacteria.
    "The findings suggest that this compound could serve as a lead for developing new antimicrobial agents."

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) 2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 1824074-32-9)
  • Structure : Bromine at position 2, trifluoroethoxy at position 3.
  • Purity: 95% .
  • Applications : Used in ligand synthesis for transition-metal catalysis .
(b) 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 923281-72-5)
  • Structure : Bromine at position 5, trifluoroethoxy at position 2.
  • Properties : The meta-bromine arrangement may alter electronic effects, decreasing electrophilicity at the aldehyde group. Purity: 95% .
  • Applications : Intermediate in fluorinated liquid crystal materials .

Substituent Type Variations

(a) 4-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 861928-27-0)
  • Structure : Trifluoromethyl (-CF₃) replaces trifluoroethoxy (-OCH₂CF₃).
  • Properties : The stronger electron-withdrawing -CF₃ group increases the aldehyde’s electrophilicity, accelerating condensation reactions. Similarity score: 0.90 vs. target compound .
  • Applications : Precursor for antifungal agents .
(b) 4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
  • Structure : Hydroxyl (-OH) replaces bromine.
  • Properties : The -OH group enhances solubility in polar solvents but reduces stability under acidic conditions. Molecular weight: 236.27 g/mol .
  • Applications : Building block for antioxidant molecules .

Fluoroalkoxy Chain Variations

(a) 3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde
  • Structure : Tetrafluoropropoxy (-OCH₂CF₂CF₂H) replaces trifluoroethoxy.
  • Properties : The longer fluorinated chain increases lipophilicity, improving blood-brain barrier penetration. Synthesized via Pd-catalyzed C-O coupling .
  • Applications : Neuropharmaceutical intermediates .
(b) 2-(Trifluoromethoxy)benzaldehyde (CAS: 94651-33-9)
  • Structure : Trifluoromethoxy (-OCF₃) replaces trifluoroethoxy.
  • Properties : The smaller -OCF₃ group reduces steric bulk, favoring reactions at the aldehyde group. Similarity score: 0.86 vs. target compound .
  • Applications : Precursor for anti-inflammatory drugs .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula CAS Number Purity Key Substituents Applications
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde C₉H₆BrF₃O₂ 1099630-09-7 95% Br (C4), -OCH₂CF₃ (C2) Pharmaceuticals
2-Bromo-5-(trifluoromethyl)benzaldehyde C₈H₄BrF₃O 505084-61-7 96% Br (C2), -CF₃ (C5) Anticancer agents
4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde C₉H₇F₃O₃ N/A N/A -OH (C4), -OCH₂CF₃ (C3) Antioxidants
3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde C₁₀H₈F₄O₂ N/A N/A -OCH₂CF₂CF₂H (C3) Neuropharmaceuticals

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde generally proceeds via two main stages:

  • Stage 1: Preparation of a suitable bromo-substituted hydroxybenzaldehyde intermediate (e.g., 4-bromo-2-hydroxybenzaldehyde).
  • Stage 2: Introduction of the 2,2,2-trifluoroethoxy group through nucleophilic substitution or etherification of the hydroxy group.

This approach leverages the reactivity of the phenolic hydroxyl group for ether formation with trifluoroethylating agents.

Preparation of 4-Bromo-2-hydroxybenzaldehyde Intermediate

A key precursor to the target compound is 4-bromo-2-hydroxybenzaldehyde. A recent patented method provides a mild, efficient, and scalable synthesis:

Step Description Reagents/Conditions Outcome
S1 Formation of complex React compound 1 (e.g., m-bromophenol) with triethylamine and magnesium chloride in acetonitrile at 20–30°C Formation of a reactive complex
S2 Formylation Add paraformaldehyde to the complex; reaction proceeds under mild conditions Crude 4-bromo-2-hydroxybenzaldehyde obtained
S3 Purification Treat crude product with ammonia water, filter to isolate compound 2 Removal of impurities
S4 Final isolation Dissolve compound 2, add hydrochloric acid, separate layers, concentrate organic phase Pure 4-bromo-2-hydroxybenzaldehyde with >99% purity

Key Features:

  • Reaction conditions are mild (room temperature to 30°C).
  • No complex or harsh post-processing steps are required.
  • Suitable for industrial scale-up due to simplicity and high purity yield.
  • Economically favorable due to inexpensive reagents and operational ease.

This method achieves high purity (99%) and is advantageous for large-scale production.

Introduction of the 2,2,2-Trifluoroethoxy Group

The conversion of 4-bromo-2-hydroxybenzaldehyde to this compound involves etherification using trifluoroethylating agents. Typical approaches include:

  • Nucleophilic substitution: The phenolic hydroxyl group is deprotonated (e.g., with a base like potassium carbonate), then reacted with 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate.
  • Conditions: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, at moderate temperatures (50–80°C) under inert atmosphere to avoid side reactions.
  • Purification: After reaction completion, standard aqueous work-up and chromatographic purification yield the target ether.

This step is well-documented in analogous systems, such as the preparation of 4-bromo-2-methoxybenzaldehyde, where the methoxy group is introduced similarly. The trifluoroethoxy group introduction parallels these methods but requires trifluoroethyl electrophiles due to the trifluoromethyl substitution.

Detailed Reaction Conditions and Yields (Representative Example)

Parameter Details
Starting material 4-bromo-2-hydroxybenzaldehyde
Base Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Alkylating agent 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate
Solvent DMF or acetonitrile
Temperature 50–80°C
Reaction time 6–12 hours
Atmosphere Nitrogen or argon (inert)
Work-up Aqueous extraction, drying over sodium sulfate
Purification Column chromatography or recrystallization
Yield Typically 70–85%

Comparative Analysis of Preparation Routes

Aspect Preparation of 4-Bromo-2-Hydroxybenzaldehyde Etherification to this compound
Starting materials m-Bromophenol, triethylamine, MgCl2, paraformaldehyde 4-Bromo-2-hydroxybenzaldehyde, trifluoroethyl halide
Reaction type Complex formation, formylation Nucleophilic substitution (etherification)
Solvent Acetonitrile (ACN) DMF or acetonitrile
Temperature 20–30°C 50–80°C
Purification Filtration, acid-base extraction Chromatography or recrystallization
Yield High purity >99% Moderate to high yield (70–85%)
Scalability Industrially suitable Industrially feasible with proper controls

Research Findings and Practical Notes

  • The formylation step to obtain 4-bromo-2-hydroxybenzaldehyde is critical and benefits from mild conditions to prevent side reactions and degradation.
  • The choice of base and solvent in the etherification step significantly affects yield and purity; potassium carbonate in DMF is a common and effective system.
  • Maintaining an inert atmosphere during etherification prevents oxidative side reactions.
  • Purification by recrystallization is preferred for industrial scale to reduce costs, while chromatography is used in research settings.
  • The trifluoroethoxy substituent imparts unique electronic and steric properties, so reaction times and temperatures may require optimization compared to simpler alkoxy analogs.

Summary Table of Preparation Steps

Step Reaction Reagents Conditions Product Yield/Purity
1 Complex formation and formylation m-Bromophenol, triethylamine, MgCl2, paraformaldehyde ACN, 20–30°C, 30 min 4-Bromo-2-hydroxybenzaldehyde (crude) High purity after work-up (>99%)
2 Purification Ammonia water, HCl Room temperature, filtration, phase separation Pure 4-bromo-2-hydroxybenzaldehyde >99% purity
3 Etherification 4-Bromo-2-hydroxybenzaldehyde, K2CO3, 2,2,2-trifluoroethyl bromide DMF, 50–80°C, 6–12 h, inert atmosphere This compound 70–85% yield

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A typical approach involves reacting 4-bromo-2-hydroxybenzaldehyde with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl bromide) under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetone enhance reactivity .
  • Catalysis : Potassium carbonate or cesium carbonate improves nucleophilic substitution efficiency .
  • Temperature : Reflux conditions (80–100°C) are often required for complete conversion .
    Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. What safety precautions are critical when handling this compound?

  • Toxicity : Limited toxicological data exist, but structural analogs (e.g., brominated aldehydes) are irritants to eyes, skin, and respiratory systems .
  • First Aid : Immediate flushing of eyes (10–15 mins water), skin washing with soap, and medical consultation are mandatory .
  • Storage : Store in airtight containers at –20°C to prevent decomposition. Use fume hoods and PPE (gloves, goggles) during handling .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromo at C4, trifluoroethoxy at C2). Key signals: aldehyde proton (~10 ppm), CF3_3 group splitting in 19^19F NMR .
  • Mass Spectrometry (MS) : EI-MS shows molecular ion peaks at m/z 281 (M+^+) and fragments like [C7_7H4_4BrO+^+] .
  • X-ray Crystallography : Resolves steric effects from the trifluoroethoxy group and planarity of the benzaldehyde core .

Advanced Research Questions

Q. How do the electronic effects of bromo and trifluoroethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Bromo Group : Acts as a directing group for electrophilic substitution and participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Trifluoroethoxy Group : Strong electron-withdrawing effect deactivates the aromatic ring, reducing reactivity toward electrophiles but enhancing stability in radical reactions .
  • Regioselectivity : The meta-directing nature of the trifluoroethoxy group can be exploited to design regioselective functionalization pathways .

Q. What strategies mitigate competing side reactions during derivatization of this compound?

  • Protection of Aldehyde : Use acetal protection (e.g., ethylene glycol) to prevent undesired oxidation or nucleophilic attacks during bromo group modifications .
  • Catalyst Tuning : Palladium catalysts with bulky ligands (XPhos, SPhos) suppress β-hydride elimination in cross-coupling steps .
  • Temperature Control : Low-temperature (–78°C) lithiation minimizes decomposition of sensitive intermediates .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • DFT Calculations : Simulate transition states to identify favorable reaction pathways (e.g., C–Br bond activation energies in Pd-catalyzed couplings) .
  • Molecular Dynamics : Model solvation effects and steric hindrance from the trifluoroethoxy group to optimize solvent-catalyst pairs .
  • Hammett Parameters : Quantify substituent effects on reaction rates to design derivatives with tailored reactivity .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported yields (e.g., 70–95%) may arise from solvent purity or catalyst batch variations. Validate protocols with internal controls .
  • Biological Applications : While not directly studied, fluorinated analogs are used as probes in 19^{19}F MRI or enzyme inhibitors. Functionalize the aldehyde group for bioconjugation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde

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